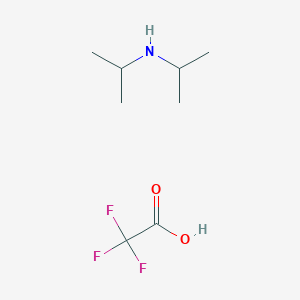![molecular formula C40H49N2P B14903568 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline](/img/structure/B14903568.png)
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties. This compound features a phosphanyl group, a dimethylamino group, and multiple phenyl rings, making it a versatile ligand in various chemical reactions, particularly in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki coupling reaction between a bromobiphenyl and a boronic acid derivative.
Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with a suitable phosphine precursor.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the phenyl rings or the dimethylamino group, leading to various reduced derivatives.
Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phosphine oxides and hydroxylated derivatives.
Reduction: Reduced phenyl derivatives and secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, facilitating various catalytic cycles. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- 4-(Dimethylamino)phenyldiphenylphosphine
Uniqueness
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is unique due to the combination of its phosphanyl and dimethylamino groups, which provide distinct electronic and steric properties. This makes it particularly effective in catalytic applications where both high reactivity and selectivity are required.
特性
分子式 |
C40H49N2P |
|---|---|
分子量 |
588.8 g/mol |
IUPAC名 |
4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C40H49N2P/c1-41(2)32-26-22-30(23-27-32)36-19-13-20-37(31-24-28-33(29-25-31)42(3)4)40(36)38-18-11-12-21-39(38)43(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-29,34-35H,5-10,14-17H2,1-4H3 |
InChIキー |
WFIBJKSIYOTMAW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


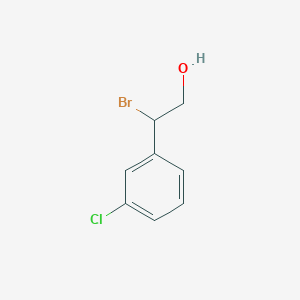
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
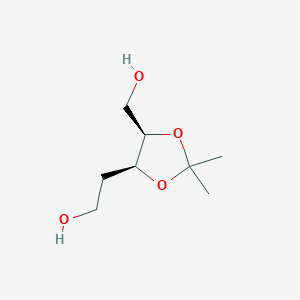
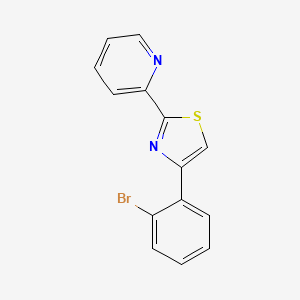
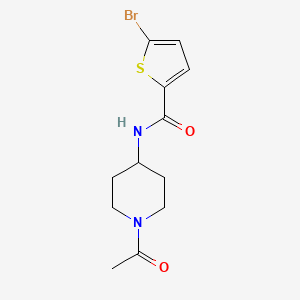
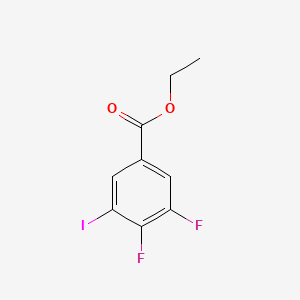
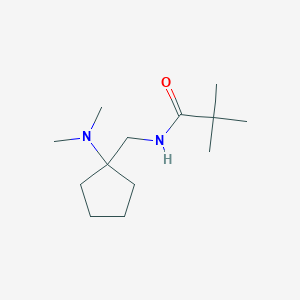
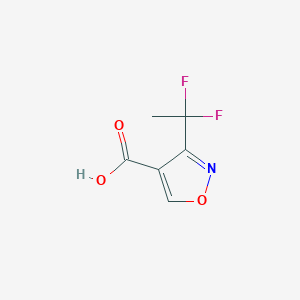
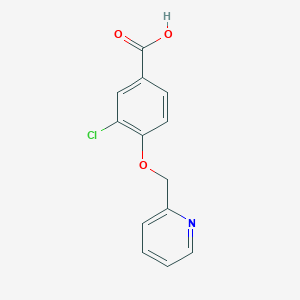
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
